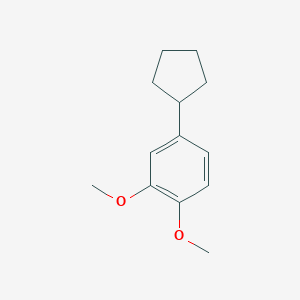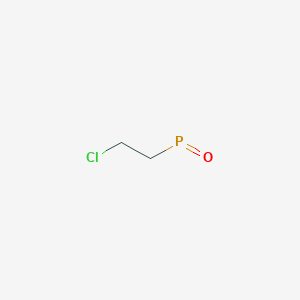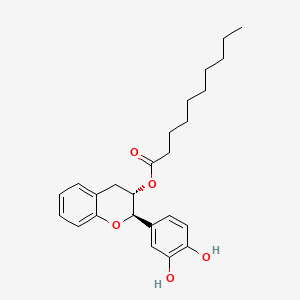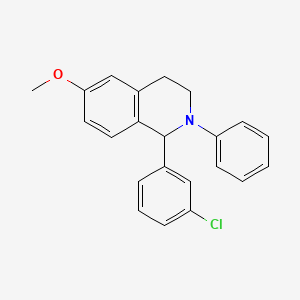
3-Carbamoyl-1-(2-carboxyethyl)pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbamoyl-1-(2-carboxyethyl)pyridin-1-ium bromide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a carbamoyl group at the third position and a carboxyethyl group at the first position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbamoyl-1-(2-carboxyethyl)pyridin-1-ium bromide typically involves the reaction of nicotinamide with bromoacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and purification systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Carbamoyl-1-(2-carboxyethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols are employed under mild conditions.
Major Products Formed:
Oxidation: Formation of pyridinium oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of azide or thiol derivatives.
Applications De Recherche Scientifique
3-Carbamoyl-1-(2-carboxyethyl)pyridin-1-ium bromide has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various pyridinium-based compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a model compound for studying nicotinamide adenine dinucleotide (NAD+) analogs.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of ionic liquids and liquid crystals for advanced material applications.
Mécanisme D'action
The mechanism of action of 3-Carbamoyl-1-(2-carboxyethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include redox reactions and interactions with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 3-Carbamoyl-1-(4-carboxybenzyl)pyridinium
- 3-Carbamoyl-1-(2-nitrobenzyl)pyridinium
Comparison:
- Structural Differences: While 3-Carbamoyl-1-(2-carboxyethyl)pyridin-1-ium bromide has a carboxyethyl group, similar compounds may have different substituents such as carboxybenzyl or nitrobenzyl groups.
- Unique Features: The presence of the carboxyethyl group in this compound imparts unique chemical properties, making it suitable for specific applications in enzyme inhibition and material science.
Propriétés
Numéro CAS |
109822-09-5 |
|---|---|
Formule moléculaire |
C9H11BrN2O3 |
Poids moléculaire |
275.10 g/mol |
Nom IUPAC |
3-(3-carbamoylpyridin-1-ium-1-yl)propanoic acid;bromide |
InChI |
InChI=1S/C9H10N2O3.BrH/c10-9(14)7-2-1-4-11(6-7)5-3-8(12)13;/h1-2,4,6H,3,5H2,(H2-,10,12,13,14);1H |
Clé InChI |
VFOLBDYRRVXNQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C[N+](=C1)CCC(=O)O)C(=O)N.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14327409.png)




![[(Methyltellanyl)methyl]benzene](/img/structure/B14327437.png)

![4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one](/img/structure/B14327442.png)

![Ethyl 2-cyano-3-[(prop-2-en-1-yl)amino]prop-2-enoate](/img/structure/B14327454.png)


![2-{2-Hydroxy-4-[methyl(2-methylpropyl)amino]benzoyl}benzoic acid](/img/structure/B14327470.png)

